molecular formula C7H9NO4S B10774235 (4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Cat. No.: B10774235
M. Wt: 203.22 g/mol
InChI Key: QBHIOYZCUZBIEN-KURAKLSUSA-N
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Description

(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is a unique bicyclic compound containing sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclic framework with an amino group and two carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid typically involves the formation of the bicyclic framework followed by the introduction of functional groups. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to form the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic framework can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxylic acid groups can produce alcohols or aldehydes.

Scientific Research Applications

(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, including its use as a precursor for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which (4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The sulfur atom in the bicyclic framework can also participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique bicyclic structure, which provides a distinct set of chemical and biological properties. The presence of both sulfur and nitrogen atoms in the bicyclic framework allows for diverse reactivity and interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

InChI

InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2?,3?,4?,7-/m0/s1

InChI Key

QBHIOYZCUZBIEN-KURAKLSUSA-N

Isomeric SMILES

C1[C@](C2C(C2S1)C(=O)O)(C(=O)O)N

Canonical SMILES

C1C(C2C(C2S1)C(=O)O)(C(=O)O)N

Origin of Product

United States

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